2-bromo-N-ethyl-N-(3-methylphenyl)butanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-ethyl-N-(3-methylphenyl)butanamide typically involves the bromination of N-ethyl-N-(3-methylphenyl)butanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the butanamide chain .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using bromine or other brominating agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-ethyl-N-(3-methylphenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of N-ethyl-N-(3-methylphenyl)butanamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted butanamides depending on the nucleophile used.
Reduction Reactions: The major product is N-ethyl-N-(3-methylphenyl)butanamide.
Scientific Research Applications
2-bromo-N-ethyl-N-(3-methylphenyl)butanamide is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmacologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 2-bromo-N-ethyl-N-(3-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atom can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-ethyl-N-(m-tolyl)butanamide: Similar in structure but with a different substitution pattern on the phenyl ring.
2-bromo-N-ethyl-3-methyl-N-(2-methylphenyl)butanamide: Another structural isomer with different substitution positions.
Uniqueness
2-bromo-N-ethyl-N-(3-methylphenyl)butanamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-bromo-N-ethyl-N-(3-methylphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-4-12(14)13(16)15(5-2)11-8-6-7-10(3)9-11/h6-9,12H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMWSELHDMGTAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC)C1=CC=CC(=C1)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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